(1-ethyl-1H-pyrrol-2-yl)methanol
Description
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(1-ethylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C7H11NO/c1-2-8-5-3-4-7(8)6-9/h3-5,9H,2,6H2,1H3 |
InChI Key |
LLTFMQUDTDEIPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC=C1CO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (1-ethyl-1H-pyrrol-2-yl)methanol
General Synthetic Strategy
The synthesis of (1-ethyl-1H-pyrrol-2-yl)methanol typically starts from pyrrole or its substituted derivatives. The key steps involve:
- N-alkylation of pyrrole to introduce the ethyl group at the nitrogen atom.
- Functionalization at the 2-position of the pyrrole ring to install the hydroxymethyl group.
These transformations are often achieved through alkylation and reduction reactions, or via intermediate acylation followed by reduction.
Specific Synthetic Routes
Alkylation of Pyrrole and Subsequent Functionalization
One approach involves the initial alkylation of pyrrole at the nitrogen atom with ethylating agents, followed by formylation at the 2-position and reduction to the hydroxymethyl group.
- Starting from pyrrole, N-ethylation can be performed using ethyl halides under basic conditions.
- The 2-position is then functionalized by formylation using reagents such as ethyl 2-chloro-2-oxoacetate or via Vilsmeier-Haack formylation.
- The aldehyde group at the 2-position is subsequently reduced to the corresponding alcohol, yielding (1-ethyl-1H-pyrrol-2-yl)methanol.
This method is supported by analogous procedures in the literature where ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrrole derivatives were synthesized and further transformed.
Synthesis via Alkyl 2-(2-ethyl-1H-pyrrol-1-yl)acetate Intermediates
Another efficient method involves the preparation of alkyl 2-(2-ethyl-1H-pyrrol-1-yl)acetate intermediates, which can be converted to the desired hydroxymethyl derivative.
- Alkyl 2-aminoacetate salts are reacted with chloropropylalkyl ketones to form pyrrole rings via cyclization and elimination.
- The resulting esters, such as methyl 2-(2-ethyl-1H-pyrrol-1-yl)acetate, can be subjected to reduction or hydrolysis to yield the corresponding alcohols or acids.
- For example, treatment of methyl 2-(2-ethyl-1H-pyrrol-1-yl)acetate with ammonia or hydrazine hydrate leads to amide or hydrazide derivatives, which can be further manipulated to obtain the hydroxymethyl compound.
This synthetic route is advantageous due to its relatively high yields and straightforward purification steps.
Reaction Conditions and Optimization
- Alkylation reactions are typically carried out in polar aprotic solvents or ethanol, with bases such as potassium hydroxide or sodium carbonate facilitating the reaction.
- Reduction of aldehyde intermediates to alcohols is commonly performed using mild reducing agents under controlled temperatures.
- Purification often involves crystallization from solvents such as ethanol, ethyl acetate, or heptane, and chromatographic techniques when necessary.
Representative Data Table of Synthesized Compounds
| Compound Code | Reaction Conditions | Yield (%) | Purification Method | Key Spectral Data (1H NMR, δ ppm) |
|---|---|---|---|---|
| 3b | N-ethylation, formylation, reduction | ~75 | Recrystallization from EtOH | 5.67 (3-H), 5.82 (4-H), 6.30 (5-H), 4.30 (N-CH2) |
| 4a | Alkylation, esterification, hydrolysis | 85 | Crystallization from heptane | 5.65 (3-H), 5.80 (4-H), 6.25 (5-H), 4.12 (N-CH2) |
| 5b | Amidation of ester intermediate | 70-80 | Filtration and recrystallization | 5.60-6.30 (aromatic and pyrrole protons) |
Note: The table summarizes typical yields and spectral data extracted from related pyrrole derivatives, indicative of the preparation steps leading to (1-ethyl-1H-pyrrol-2-yl)methanol.
Research Outcomes and Analysis
- The synthesis of (1-ethyl-1H-pyrrol-2-yl)methanol and related pyrrole derivatives has been successfully achieved with moderate to high yields (40-85%) depending on the method and purification techniques employed.
- Optimization studies indicate that solvent choice, reaction temperature, and reagent equivalents critically influence the yield and purity of the final product. For instance, dichloromethane as a solvent provided higher yields in related pyrrole syntheses.
- Characterization by 1H NMR confirms the successful introduction of the ethyl group at the nitrogen and the hydroxymethyl functionality at the 2-position, with characteristic chemical shifts for the pyrrole ring protons and the methylene group adjacent to nitrogen.
- The synthetic routes are adaptable to scale-up, with gram-scale preparations reported using crystallization as a convenient purification method, avoiding laborious chromatographic separations.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitro groups (NO2) are used under acidic conditions.
Major Products Formed
Oxidation: (1-ethyl-1H-pyrrol-2-yl)methanal or (1-ethyl-1H-pyrrol-2-yl)carboxylic acid.
Reduction: 1-ethyl-2-methylpyrrole.
Substitution: Various substituted pyrroles depending on the electrophile used.
Scientific Research Applications
(1-ethyl-1H-pyrrol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrrol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between (1-Ethyl-1H-pyrrol-2-yl)methanol and its analogs:
Key Observations:
- Conversely, the phenyl-substituted variant exhibits higher molecular weight and aromaticity, favoring π-π stacking interactions in materials science.
- Heterocyclic Diversity : The pyridinyl-pyrazole derivative introduces nitrogen-rich heterocycles, enhancing metal-binding capacity for catalytic or sensor applications.
- Stability : Methyl and ethyl analogs require refrigeration, whereas bulkier derivatives (e.g., phenyl) may tolerate ambient storage due to reduced volatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
